N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a thiophene ring and a hydroxylated propyl chain. Its structure integrates a pyrazole core substituted with three methyl groups, a sulfonamide linker, and a chiral hydroxypropyl-thiophene moiety. This compound is hypothesized to exhibit pharmacological relevance due to its structural similarity to bioactive sulfonamides, which often target enzymes like carbonic anhydrases or kinases. Crystallographic studies of such molecules frequently employ programs like SHELX for structure refinement, as noted in historical software development .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-9-12(10(2)16(4)15-9)21(18,19)14-8-13(3,17)11-6-5-7-20-11/h5-7,14,17H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWLJPBYOXOQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophene Moiety: The thiophene moiety is attached via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene moiety may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Sulfonamide Derivatives with Heterocyclic Substituents
Example Compound :
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (from )
- Structural Differences :
- Core : The pyrimidine-morpholine system replaces the pyrazole-thiophene framework.
- Substituents : A bromine atom and methoxy group are present, enhancing electron-withdrawing properties compared to the hydroxyl and methyl groups in the target compound.
- Sulfur Linkage : A sulfanyl (S–) bridge connects the pyrimidine and phenyl rings, whereas the target compound uses a sulfonamide (–SO₂–NH–) linker.
- Functional Implications: The bromine and morpholine groups may improve binding affinity to hydrophobic enzyme pockets.
(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide
(S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
- Shared Features :
- Thiophene Moiety : All compounds incorporate thiophene rings, which contribute π-π stacking interactions in biological targets.
- Chiral Centers : Stereochemistry at hydroxy or amine groups may influence enantioselective activity.
- Key Differences: Backbone: The target compound’s pyrazole-sulfonamide system contrasts with the tetrahydronaphthalene or benzenesulfonate backbones in these analogs.
Comparative Physicochemical Properties
Research Findings and Implications
- Structural Insights : The hydroxypropyl-thiophene group in the target compound may enhance water solubility compared to purely aromatic analogs, while the trimethylpyrazole core provides steric bulk for selective enzyme interactions.
- Synthetic Challenges : Introducing the chiral hydroxypropyl-thiophene moiety requires asymmetric synthesis or resolution techniques, as seen in related compounds .
- Pharmacological Potential: While the pyrimidine-morpholine sulfonamide () shows promise in oncology, the target compound’s smaller size and polar groups may favor central nervous system (CNS) applications.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure incorporates a thiophene moiety and a sulfonamide group, which are known to enhance the biological properties of compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 307.41 g/mol. The compound features a pyrazole core substituted with a sulfonamide group at the 4-position and a hydroxylated thiophene at the 2-position.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its antiproliferative activity against various cancer cell lines. The compound was tested using the CellTiter-Glo Luminescent cell viability assay, which measures cellular ATP levels as an indicator of viable cells.
Table 1: Antiproliferative Activity Results
| Cell Line | IC50 (μM) | Cytotoxicity Observed |
|---|---|---|
| U937 | 45.3 | None |
| HeLa | 38.7 | None |
| MCF7 | 42.1 | None |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The results indicated that this compound does not exhibit cytotoxic effects at the tested concentrations, suggesting a selective action against cancer cells without adversely affecting normal cells.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also shown promising anti-inflammatory effects. In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Table 2: Anti-inflammatory Activity
| Cytokine | Inhibition (%) at 10 μM |
|---|---|
| TNF-alpha | 76% |
| IL-6 | 85% |
These findings suggest that this compound could be a candidate for treating inflammatory conditions.
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : It may act as an antagonist or modulator at certain cellular receptors involved in inflammatory responses.
Case Studies
A notable case study involved the application of this compound in an experimental model of rheumatoid arthritis. Administration of this compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
